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Compound of Interest

Compound Name: BMS-604992

Cat. No.: B607395

An extensive search for publicly available data on the binding affinity and kinetics of the
compound BMS-604992 has yielded no specific results.

Despite a comprehensive search utilizing multiple queries, including "BMS-604992 binding
affinity,” "BMS-604992 kinetics," "BMS-604992 mechanism of action,” and "BMS-604992
experimental protocols,” no peer-reviewed publications, patents, or other technical documents
detailing the quantitative binding data, kinetic parameters, or experimental methodologies for
this specific compound could be located.

The search results did identify information on other compounds from Bristol-Myers Squibb,
such as:

BMS-986419: An eukaryotic initiation factor 2b stimulant.[1]

BMS-204352: A maxi-K channel opener.[2]

BMS-275183: A taxane that functions through the polymerization of tubulin.[3]

BMS-908662: A serine/threonine-protein kinase B-raf inhibitor.[4]

BMS-929075: A compound investigated for Hepatitis C Virus treatment.[5]

However, none of these documents reference or provide data for BMS-604992. This suggests
that information regarding BMS-604992 is not in the public domain at this time. Possible
reasons for this include:
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e The compound is in a very early stage of development, and data has not yet been published.

e The development of the compound was discontinued, and the data was never publicly
disclosed.

e The compound identifier may be incorrect or represent an internal designation not used in
public disclosures.

Without access to primary data, it is not possible to provide the requested in-depth technical
guide, including data tables, experimental protocols, and visualizations of signaling pathways
or experimental workflows. Further investigation would require access to proprietary internal
data from Bristol-Myers Squibb.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. BMS 986419 - AdisInsight [adisinsight.springer.com]

2. In vitro protein binding studies with BMS-204352: lack of protein binding displacement
interaction in human serum - PubMed [pubmed.ncbi.nim.nih.gov]

3. Preclinical pharmacology of BMS-275183, an orally active taxane - PubMed
[pubmed.ncbi.nim.nih.gov]

4. go.drugbank.com [go.drugbank.com]

5. go.drugbank.com [go.drugbank.com]

To cite this document: BenchChem. [In-depth Technical Guide: BMS-604992 Binding Affinity
and Kinetics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607395#bms-604992-binding-affinity-and-kinetics]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 2/3 Tech Support


https://www.benchchem.com/product/b607395?utm_src=pdf-custom-synthesis
https://adisinsight.springer.com/drugs/800065380
https://pubmed.ncbi.nlm.nih.gov/11745906/
https://pubmed.ncbi.nlm.nih.gov/11745906/
https://pubmed.ncbi.nlm.nih.gov/11448919/
https://pubmed.ncbi.nlm.nih.gov/11448919/
https://go.drugbank.com/drugs/DB12854
https://go.drugbank.com/drugs/DB14950
https://www.benchchem.com/product/b607395#bms-604992-binding-affinity-and-kinetics
https://www.benchchem.com/product/b607395#bms-604992-binding-affinity-and-kinetics
https://www.benchchem.com/product/b607395#bms-604992-binding-affinity-and-kinetics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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